molecular formula C13H16N2O2S B3071129 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione CAS No. 1008000-53-0

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione

Cat. No.: B3071129
CAS No.: 1008000-53-0
M. Wt: 264.35 g/mol
InChI Key: TYLFKADMZCXUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione is a synthetic small molecule based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . This core scaffold is known to exhibit a wide spectrum of biological activities, making it a valuable template for investigating new therapeutic agents . The specific substitution pattern of this compound, featuring a 4-isopropyl-3-methylanilino moiety, is designed to explore structure-activity relationships in various biochemical contexts. Researchers are primarily interested in TZD derivatives for their potential antimicrobial properties. Compounds featuring this core structure have demonstrated promising in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, including drug-resistant forms, with some derivatives showing synergistic effects with first-line antibiotics like isoniazid and rifampicin . The proposed mechanism of action for the antimicrobial activity of TZDs involves the inhibition of cytoplasmic Mur ligases (MurC, MurD, MurE, MurF), which are essential enzymes for the biosynthesis of bacterial cell wall peptidoglycan . Disruption of this pathway compromises cell wall integrity, leading to bacterial cell death. Beyond antimicrobial applications, the thiazolidine-2,4-dione scaffold is a prominent subject in cancer research and drug discovery. TZD-based molecules have been investigated as potential multitarget anticancer agents, with studies indicating their ability to inhibit key signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways, which are commonly upregulated in human cancers . Furthermore, TZD derivatives have been reported to affect cancer progression and metastasis through various other mechanisms, including the modulation of peroxisome proliferator-activated receptors (PPARs) . This compound is intended for research use in biochemical assay development, antimicrobial susceptibility testing, and exploratory investigations in cell-based models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(3-methyl-4-propan-2-ylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7(2)10-5-4-9(6-8(10)3)14-12-11(16)15-13(17)18-12/h4-7,12,14H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFKADMZCXUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2C(=O)NC(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione typically involves the reaction of 4-isopropyl-3-methylaniline with thiazolane-2,4-dione under specific conditions. One common method includes the use of sodium hydroxide in methanol and water under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 1008000-53-0

The compound features a thiazolane ring and an aniline derivative, which contribute to its reactivity and potential biological activities. The thiazolane structure is known for its ability to participate in various chemical reactions, making this compound a versatile building block for further synthetic applications.

Organic Synthesis

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione serves as a building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are essential for synthesizing diverse chemical entities.

Reaction TypeDescription
OxidationAddition of oxygen or removal of hydrogen
ReductionAddition of hydrogen or removal of oxygen
SubstitutionReplacement of one atom or group with another

Biological Studies

In biological research, this compound has potential applications in enzyme inhibition studies. Its structural characteristics may allow it to interact with specific enzymes or receptors, leading to insights into biochemical pathways and therapeutic targets. For instance, studies could explore its role as a ligand in binding assays or its effects on enzyme activity.

Industrial Applications

In the industrial sector, 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione could be utilized in the production of specialty chemicals. Its ability to act as an intermediate in synthetic processes makes it valuable for manufacturing various chemical products.

Case Study 1: Synthesis of Novel Antimicrobial Agents

Research has demonstrated that derivatives of thiazolane compounds exhibit antimicrobial properties. A study synthesized several derivatives from 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione and evaluated their efficacy against gram-positive and gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition capabilities of this compound revealed that it can effectively inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the IC50 values for various enzyme targets, demonstrating that modifications to the thiazolane ring could enhance inhibitory potency.

Mechanism of Action

The mechanism of action for 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione:

Compound Name / ID Core Structure Substituents/Modifications Key Activities Synthesis Yield (%) Reference
(Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione (1) Imidazolidine-2,4-dione 4-Hydroxybenzylidene at position 5 Antiproliferative, antimicrobial Not specified
5-(4-Bromophenyl)methylidene-1,3-thiazolane-2,4-dione Thiazolane-2,4-dione 4-Bromophenyl methylidene at position 5 Not reported (structural analog) Not specified
13c (Molecules 2015) Isoindoline-1,3-dione Triazolidinethione and phenyl substituents Antimicrobial 42%
14 (Molecules 2015) Isoindoline-1,3-dione Triazolidinethione and methyl substituents Antimicrobial 33%
Hemimycalin A/B (1–3) Hydantoin N-alkylated hydantoin derivatives Antiproliferative, antimicrobial Not specified

Key Structural and Activity Differences

  • Core Heterocycle :

    • Thiazolane-2,4-dione derivatives (e.g., the target compound and 5-(4-bromophenyl)methylidene analog) exhibit sulfur-containing rings, which may enhance lipophilicity and membrane permeability compared to nitrogen-rich hydantoins (e.g., hemimycalins) or isoindoline-diones .
    • Hydantoins (imidazolidine-2,4-diones) lack sulfur but share the diketone motif, which is critical for metal chelation and enzyme inhibition .
  • Bromophenyl methylidene () adds electron-withdrawing properties, which may alter redox behavior or toxicity compared to the target compound’s anilino group .
  • Biological Activity :

    • Hydantoins (e.g., hemimycalins) and isoindoline-diones (e.g., 13c, 14) show moderate to strong antimicrobial and antiproliferative activities, likely due to their ability to disrupt microbial cell membranes or inhibit kinases .
    • Thiazolidinediones are less explored in the provided evidence, but their sulfur-containing core may confer unique metabolic interactions, as seen in antidiabetic drugs like rosiglitazone .

Research Findings and Implications

  • Antimicrobial Potential: Compounds with bulky aromatic substituents (e.g., 13c, hemimycalins) exhibit stronger antimicrobial activity, suggesting that the target compound’s 4-isopropyl-3-methylanilino group may enhance this property .
  • Synthetic Feasibility: Thiazolidinediones synthesized in water () align with green chemistry trends, though functionalization of the anilino group may require toxic solvents (e.g., dioxane in ) .
  • Structure-Activity Relationships (SAR) : Electron-donating substituents (e.g., methyl/isopropyl) on the aromatic ring may improve metabolic stability, whereas electron-withdrawing groups (e.g., bromo) could enhance electrophilic reactivity .

Biological Activity

Overview

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione is an organic compound characterized by its thiazolane ring and aniline derivative structure. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C13H16N2O2S
  • Molecular Weight: 264.34 g/mol
  • CAS Number: 1008000-53-0

Synthesis

The synthesis typically involves the reaction of 4-isopropyl-3-methylaniline with thiazolane-2,4-dione under specific conditions, often utilizing sodium hydroxide in a methanol-water mixture under inert atmosphere conditions. Industrial methods are less documented but likely mirror laboratory techniques on a larger scale .

The biological activity of 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione is largely attributed to its interactions with specific enzymes or receptors. It may function as an inhibitor or activator, influencing various biological pathways. The exact mechanisms remain to be fully elucidated but are believed to involve enzyme inhibition and receptor modulation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidine compounds have demonstrated selective cytotoxicity against various cancer cell lines. In one study, thiazolidinone derivatives exhibited IC50 values indicating potent activity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells, with some compounds showing superior efficacy compared to standard treatments like cisplatin .

CompoundCell LineIC50 (µM)Comparison
Compound AK5628.5 - 14.9Higher than cisplatin (21.5 µM)
Compound BHeLa8.9 - 15.1Higher than cisplatin
Compound CMDA-MB-36112.7 - 25.6Comparable to cisplatin

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. Various synthesized derivatives have shown IC50 values ranging from 0.41 to 4.68 µM against PTP1B, indicating significant potential for antidiabetic applications .

Case Studies

  • Anticancer Efficacy : A study evaluating thiazolidinone derivatives found that several compounds showed strong cytotoxic effects on cancer cell lines with selectivity over normal cells, suggesting a promising therapeutic index for anticancer drug development .
  • Antidiabetic Potential : Another research focused on PTP1B inhibitors highlighted that certain derivatives of thiazolidine compounds could alleviate insulin resistance in cellular models, showcasing their potential in managing diabetes mellitus .

Q & A

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to screen solvent, catalyst, and temperature variables.
  • Green Chemistry Metrics : Calculate E-factors and atom economy.
  • Byproduct Identification : LC-MS/MS to trace impurities; substitute toxic reagents (e.g., POCl₃ → PSCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
Reactant of Route 2
5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione

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